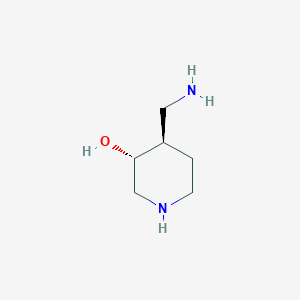

(3R,4R)-4-(aminomethyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3R,4R)-4-(aminomethyl)piperidin-3-ol |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m1/s1 |

InChI Key |

RQEXJRROGBIXMM-RITPCOANSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1CN)O |

Canonical SMILES |

C1CNCC(C1CN)O |

Origin of Product |

United States |

The Significance of Chiral Piperidine Scaffolds in Advanced Chemical Synthesis and Biological Research

Chiral piperidine (B6355638) scaffolds are fundamental building blocks in medicinal chemistry and advanced chemical synthesis. Their three-dimensional structure allows for precise spatial arrangement of substituents, which is crucial for interacting with biological targets like enzymes and receptors. thieme-connect.comresearchgate.net The stereochemistry of the piperidine ring can significantly influence a molecule's pharmacological properties, including its efficacy, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com

The introduction of chiral centers into the piperidine ring can lead to several advantages in drug design:

Modulation of Physicochemical Properties: Chirality can affect a molecule's solubility, lipophilicity, and other properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Enhanced Biological Activity and Selectivity: The specific 3D arrangement of functional groups in a chiral molecule can lead to a better fit with its biological target, resulting in enhanced potency and selectivity for the intended target over other proteins. thieme-connect.comresearchgate.net

Improved Pharmacokinetic Properties: Chiral piperidines can influence how a drug is processed in the body, potentially leading to a more favorable pharmacokinetic profile. thieme-connect.comthieme-connect.com

Reduced hERG Toxicity: The introduction of chirality has been shown to sometimes reduce the cardiac toxicity associated with the inhibition of the hERG potassium channel. thieme-connect.com

The synthesis of these chiral scaffolds often involves complex and stereoselective methods, such as asymmetric catalysis and the use of chiral auxiliaries, to obtain the desired enantiomerically pure compounds. nih.gov Researchers continuously explore new synthetic routes to access a diverse range of substituted chiral piperidines for screening in various biological assays. nih.govajchem-a.com

An Overview of the 3r,4r 4 Aminomethyl Piperidin 3 Ol Motif in Scientific Inquiry

Diastereoselective and Enantioselective Synthesis Approachesrsc.orgnih.gov

The creation of the specific (3R,4R) stereochemistry in 4-(aminomethyl)piperidin-3-ol requires synthetic methods that can control the relative and absolute configuration of the two contiguous stereocenters. Several powerful strategies have been explored, including asymmetric hydrogenation, leveraging the chirality of existing natural products, and the separation of racemic mixtures. rsc.orgnih.gov

Asymmetric Hydrogenation Techniquesrsc.orgnih.gov

Asymmetric hydrogenation of unsaturated precursors, such as tetrahydropyridines or enamides, stands as a highly effective method for establishing the chiral centers in the piperidine ring with high enantioselectivity. This approach often relies on transition metal catalysts, particularly those based on rhodium, complexed with chiral ligands. rsc.orgnih.gov

One notable strategy involves the Rh(I)-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor to establish the desired stereochemistry. rsc.orgnih.gov The choice of chiral ligand is crucial for achieving high levels of enantiomeric excess (ee) and diastereomeric excess (de). For instance, complexes of rhodium with chiral bisphosphine ligands have demonstrated significant success in the asymmetric hydrogenation of various unsaturated substrates, including N-heterocycles. researchgate.netnih.gov While specific data for the direct synthesis of this compound via this method is not extensively detailed in the reviewed literature, the general applicability is well-established for related structures. For example, the asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides using rhodium catalysts has been shown to produce enantioenriched 3-aminopiperidine derivatives with high yields and enantiomeric excesses up to 96% after crystallization. researchgate.net

A patent describes the asymmetric synthesis of a related compound, (3R, 4R)-3-methylamino-4-methyl piperidine, through the hydrogenation of a chiral enamine intermediate, achieving a high de value of over 99% after crystallization. researchgate.net This highlights the power of substrate-controlled diastereoselective hydrogenation.

| Catalyst System | Substrate Type | Product | Stereoselectivity | Reference |

| Rh(I) with Chiral Ligands | Tetrahydropyridine derivatives | Chiral Piperidines | High ee and de often achieved | rsc.orgnih.gov |

| Rh/JoSoPhos-(SP)-L7 | N-(1-benzylpiperidin-3-yl)enamide | 3-Acetamidopiperidine derivative | up to 96% ee | researchgate.net |

| Raney Nickel or Palladium on Carbon | Chiral Enamine | N-protected (3R,4R)-3-methylamino-4-methylpiperidine | >99% de | researchgate.net |

Exploitation of Existing Stereochemistry in Chiral Pool Synthesisrsc.orgnih.gov

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. This strategy elegantly transfers the inherent chirality of the starting material to the target molecule, bypassing the need for an asymmetric catalyst or resolution step. rsc.orgnih.govescholarship.org

Biocatalytic and Classical Resolution Methods for Enantioenrichmentrsc.orgnih.gov

Resolution techniques provide a means to separate a racemic mixture of a chiral compound into its individual enantiomers. This can be achieved through either classical chemical methods or by employing biocatalysts.

Classical Resolution: This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the separated enantiomers of the original compound. For the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, racemic intermediates have been successfully resolved using chiral acids such as (R)-(-)-O-acetylmandelic acid or Di-p-toluoyl-(L)-tartaric acid. researchgate.net

| Racemic Intermediate | Resolving Agent | Outcome | Reference |

| (±)-1-Benzyl-4-(benzylamino)piperidin-3-ol | (R)-(-)-O-acetylmandelic acid | Separation of diastereomeric salts | researchgate.net |

| (±)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Di-p-toluoyl-(L)-tartaric acid | Isolation of (3R,4R)-enantiomer | nih.gov |

Biocatalytic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively transform one enantiomer of a racemic mixture, leaving the other untouched. This kinetic resolution is a powerful tool for obtaining enantiomerically enriched compounds. For instance, lipases are commonly used for the enantioselective acylation of racemic alcohols. researchgate.netmdpi.comresearchgate.net In the context of piperidinol synthesis, variants of galactose oxidase and imine reductase have been used in multi-enzyme cascades to convert N-Cbz-protected amino alcohols into chiral 3-aminopiperidines with high enantiopurity and isolated yields up to 54%. researchgate.net Ketoreductases have also been employed for the asymmetric reduction of N-Boc-3-piperidone to furnish (S)-N-Boc-3-hydroxypiperidine with over 99% ee. mdpi.comresearchgate.net

Regioselective Transformations within Piperidinol Scaffoldsresearchgate.net

The regioselective introduction of functional groups onto a pre-existing piperidine ring is another critical aspect of synthesizing the target molecule. Hydroboration/oxidation and epoxide ring-opening reactions are two powerful methods to achieve this with control over the position and stereochemistry of the newly introduced substituents.

Hydroboration/Oxidation Sequencesresearchgate.net

The hydroboration-oxidation of an alkene is a two-step process that results in the anti-Markovnikov addition of water across the double bond. This reaction is highly regioselective and stereospecific, with the hydroboration step proceeding via a syn-addition of the boron and hydrogen atoms to the same face of the alkene.

A scalable, diastereoselective synthesis of a trans-3,4-disubstituted piperidine with a 4-aminomethyl-3-hydroxy substitution pattern has been developed utilizing a hydroboration/oxidation sequence as the key step. researchgate.net Starting from a 4-hydroxymethyl-1,2,3,6-tetrahydropyridine derivative, the hydroboration reaction, influenced by the basic piperidine nitrogen, proceeds with high regio- and diastereoselectivity to install the hydroxyl group at the C3 position, leading to the desired trans-relationship between the substituents at C3 and C4. researchgate.net

Regioselective Epoxide Ring Opening Reactionsresearchgate.net

The ring-opening of an epoxide with a nucleophile is a versatile method for introducing a variety of functional groups. The regioselectivity of this reaction is dependent on the reaction conditions and the nature of the epoxide and nucleophile.

For the synthesis of trans-4-amino-3-hydroxypiperidine derivatives, the regioselective ring-opening of an N-benzyl-3,4-epoxypiperidine is a key transformation. researchgate.net The reaction of this epoxide with an amine nucleophile, such as benzylamine, in the presence of a Lewis acid or under specific solvent conditions, proceeds with high regioselectivity. The nucleophile preferentially attacks the C4 position of the epoxide, leading to the formation of the desired trans-amino alcohol. researchgate.net This regioselectivity is reportedly enhanced by the presence of the basic piperidine nitrogen. researchgate.net Another approach involves the use of lithium cyanide, generated in situ, to open the epoxide ring, which also demonstrates high regioselectivity for the C4 position. researchgate.net

| Epoxide Substrate | Nucleophile | Product | Key Features | Reference |

| N-Benzyl-3,4-epoxypiperidine | Benzylamine | trans-1-Benzyl-4-(benzylamino)piperidin-3-ol | High regioselectivity, trans-product | researchgate.net |

| N-Benzyl-3,4-epoxypiperidine | LiCN (in situ) | trans-1-Benzyl-4-cyanopiperidin-3-ol | High regioselectivity | researchgate.net |

Multi-Component Reactions and Efficient Synthesis Pathways

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com This high degree of atom economy and operational simplicity makes MCRs particularly attractive for generating libraries of structurally diverse compounds for drug discovery. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the principles of MCRs are highly relevant to the synthesis of its constituent parts and analogues. For instance, the Ugi and Petasis reactions are notable MCRs used in the synthesis of complex nitrogen-containing heterocycles. mdpi.comrug.nl

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov This reaction's versatility allows for the incorporation of a wide range of functional groups, which can be further elaborated to form piperidine rings. Similarly, the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid, offers a convergent route to substituted amines. mdpi.com

A notable example of an efficient pathway that embodies the principles of convergence, though not a classical MCR, is a four-component one-pot synthesis of piperidone scaffolds. This method involves the in-situ generation of an azadiene from an aldehyde, an ammonia (B1221849) equivalent, and an acyl chloride, which then undergoes a Diels-Alder reaction with a dienophile. researchgate.net This strategy highlights the potential for creating highly substituted piperidine precursors with significant molecular diversity. researchgate.net

| Reaction Type | Components | Product Type | Relevance to Piperidine Synthesis |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Precursor for complex heterocyclic scaffolds. nih.gov |

| Petasis Reaction | Amine, Carbonyl, Organoboronic Acid | Substituted Amines | Route to functionalized amine building blocks. mdpi.com |

| One-pot Piperidone Synthesis | Aldehyde, Ammonia equivalent, Acyl Chloride, Dienophile | Substituted Piperidones | Direct formation of the piperidine core. researchgate.net |

Catalytic Reduction Methods for Piperidine Ring Formation

The catalytic reduction of pyridine (B92270) derivatives is a cornerstone of piperidine synthesis. dtic.mil A variety of methods have been developed, with a strong emphasis on achieving high stereoselectivity to access specific chiral isomers. dicp.ac.cnrsc.org

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral piperidines from prochiral pyridinium (B92312) salts or other unsaturated precursors. dicp.ac.cndicp.ac.cnrsc.org Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been reported to produce cis-configurated hydroxypiperidine esters with excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). rsc.org Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts offers a rapid and highly selective method for preparing a range of chiral piperidines. dicp.ac.cnbohrium.com This method is notable for its functional group tolerance and scalability. dicp.ac.cnbohrium.com

Another significant approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with aryl or vinyl boronic acids. This carbometalation process yields 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov

The choice of catalyst and hydrogen source is critical. Catalysts often feature chiral ligands that induce stereoselectivity. Hydrogen sources can range from hydrogen gas (H₂) to transfer hydrogenation reagents like formic acid or ammonia borane (B79455). dicp.ac.cnorganic-chemistry.org For instance, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia borane has been shown to produce piperidines with good cis-selectivity. organic-chemistry.org

| Method | Substrate | Catalyst/Reagent | Key Features |

| Iridium-Catalyzed Asymmetric Hydrogenation | 5-Hydroxypicolinate Pyridinium Salts | Iridium complexes with chiral ligands | High enantioselectivity and diastereoselectivity for cis-products. rsc.org |

| Rhodium-Catalyzed Transfer Hydrogenation | Pyridinium Salts | [RhCp*Cl₂]₂ with a chiral primary amine / formic acid | Excellent diastereo- and enantioselectivities, broad functional group tolerance. dicp.ac.cnbohrium.com |

| Rhodium-Catalyzed Asymmetric Reductive Heck | Dihydropyridines and Boronic Acids | Rhodium catalyst with chiral ligands | High enantioselectivity for 3-substituted piperidines. nih.gov |

| Borane-Catalyzed Transfer Hydrogenation | Pyridines | Ammonia Borane | Metal-free, good cis-selectivity. organic-chemistry.org |

Optimization of Synthetic Procedures for Scalability and Yield

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Optimization of reaction conditions is crucial to ensure high yield, purity, and cost-effectiveness. For the synthesis of chiral piperidines like this compound, scalability is a key consideration.

A rhodium-catalyzed transfer hydrogenation method for producing chiral piperidines has been successfully demonstrated on a multi-hundred-gram scale, indicating its industrial applicability. dicp.ac.cnbohrium.com Similarly, iridium-catalyzed asymmetric hydrogenation has been performed on a gram scale and has been adapted for continuous flow processes, which can enhance efficiency and safety for large-scale production. rsc.org

A practical large-scale synthesis of a related chiral building block, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, was achieved through a 1,3-dipolar cycloaddition reaction followed by crystallization to separate diastereomers, avoiding the need for chromatography. researchgate.net This highlights the importance of developing crystallization-induced diastereomer separation for scalable syntheses.

In the context of producing analogues, a patented asymmetric synthesis of nitrogen-protected (3R,4R)-3-methylamino-4-methylpiperidine utilizes a chiral amine to induce the desired stereochemistry in a reduction amination step. The resulting diastereomers can be separated by crystallization, achieving a high diastereomeric excess (>99%). Subsequent catalytic hydrogenation removes the chiral auxiliary to yield the final product. google.com This approach, which avoids costly chiral chromatography, is well-suited for industrial production. google.com

Key aspects for optimizing scalability and yield include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalysts without compromising efficiency.

Solvent Selection: Choosing solvents that are effective, safe, and easily removed.

Purification Methods: Favoring crystallization over chromatography for separating isomers and purifying the final product. researchgate.netgoogle.com

Process Control: Implementing continuous flow reactors for better control over reaction parameters and improved safety. rsc.org

| Compound/Analogue | Key Optimization Strategy | Scale |

| Chiral Piperidines | Rhodium-catalyzed transfer hydrogenation | Multi-hundred-gram. dicp.ac.cnbohrium.com |

| cis-Hydroxypiperidine Esters | Iridium-catalyzed asymmetric hydrogenation in continuous flow | Gram-scale and continuous flow. rsc.org |

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | Crystallization-based separation of diastereomers | Large-scale. researchgate.net |

| N-protected (3R,4R)-3-methylamino-4-methylpiperidine | Crystallization-induced diastereomer separation | Suitable for large-scale industrial production. google.com |

Structure Activity Relationship Sar Studies of 3r,4r 4 Aminomethyl Piperidin 3 Ol Derivatives

Elucidating Key Structural Features for Modulating Functional Outcomes

The biological activity of (3R,4R)-4-(aminomethyl)piperidin-3-ol derivatives is intricately linked to the nature and substitution pattern of the core piperidine (B6355638) structure. Research has shown that the piperidine ring is a versatile scaffold, and modifications to it can significantly alter the functional outcomes of the resulting compounds. mdpi.comnih.gov

In a study focused on 4-aminopiperidine (B84694) derivatives as novel antifungal agents, a systematic investigation into the impact of substituents at the piperidine nitrogen and the 4-amino group revealed critical SAR insights. mdpi.com It was observed that both N-benzyl and N-phenylethyl substituents at the piperidine nitrogen could lead to high antifungal activity. However, the nature of the substituent at the 4-amino group was found to be a key determinant of potency. A long alkyl chain, specifically an n-dodecyl residue, at the 4-amino position was identified as being exceptionally beneficial for enhancing antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at this position were detrimental to the compound's efficacy. mdpi.com

These findings underscore the importance of the interplay between different structural components of the molecule. The lipophilicity and steric bulk introduced by these substituents are thought to play a significant role in how the molecules interact with their biological targets, in this case, likely the fungal cell membrane or specific enzymes involved in its maintenance. mdpi.com

Another study on piperidinol analogs with anti-tuberculosis activity also highlights the importance of the substitution pattern on the piperidine core for biological activity. This research identified a piperidinol compound as a hit from a library screening and subsequent optimization led to derivatives with potent anti-tuberculosis effects. nih.gov The study emphasized that the 4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol scaffold is a biologically relevant core for a variety of targets. nih.gov

The following interactive table summarizes the impact of key structural features on the antifungal activity of 4-aminopiperidine derivatives.

| Piperidine N-Substituent | 4-Amino Group Substituent | Antifungal Activity |

| Benzyl (B1604629) | n-Dodecyl | High |

| Phenylethyl | n-Dodecyl | High |

| Benzyl | Short-chain alkyl | Low |

| Benzyl | Branched-chain alkyl | Low |

| Benzyl | Cyclic alkyl | Low |

This table is based on findings from a study on 4-aminopiperidine derivatives as antifungal agents. mdpi.com

Impact of Chiral Centers on Molecular Recognition and Specificity

The (3R,4R) stereochemistry of the parent compound, this compound, signifies the presence of two chiral centers at positions 3 and 4 of the piperidine ring. This specific spatial arrangement of the hydroxyl and aminomethyl groups is fundamental to its biological activity, as it dictates how the molecule interacts with its target proteins. The synthesis of specific stereoisomers, such as (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been a focus of research to ensure control over the relative and absolute stereochemistry, which is crucial for pharmacological relevance. nih.govrsc.org

A compelling example of the profound impact of chirality on biological function is demonstrated in a study of a series of dihydroxy compounds based on the 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol scaffold. nih.gov These compounds were evaluated for their ability to inhibit monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov

The study revealed that the stereochemistry at the C3 and C4 positions of the piperidine ring had a dramatic effect on both the potency and selectivity of the compounds. For instance, the diastereomer with the (3R,4R,2'R) configuration, compound 9a , was a potent inhibitor of both DAT and NET. In contrast, its enantiomer at the piperidine core, the (3S,4S,2'R) diastereomer 9a' , exhibited significantly reduced activity. nih.gov

The data from this study, summarized in the interactive table below, clearly illustrates the critical role of stereochemistry in defining the pharmacological profile of these piperidine derivatives.

| Compound | Stereochemistry | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| 9a | (3R,4R,2'R) | 6.23 | 7.56 | 456 |

| 9a' | (3S,4S,2'R) | - | - | - |

| 9b | (3R,4R,2'S) | 4.69 | 78.4 | 155 |

| 9d | (3R,4R,2'S) | 1.55 | 14.1 | 259 |

This table is based on findings from a study on asymmetric dihydroxy piperidine derivatives and their interaction with monoamine transporters. nih.gov

Site-Specific Modifications and Their Influence on Biological Activity

Building upon the foundational understanding of key structural features and the importance of stereochemistry, medicinal chemists have explored a multitude of site-specific modifications to the this compound scaffold to fine-tune its biological activity. These modifications often target the piperidine nitrogen, the aminomethyl side chain, and the hydroxyl group.

In the context of developing novel antifungal agents, a study on 4-aminopiperidines systematically explored the impact of modifications at both the piperidine nitrogen (N1 position) and the 4-amino group. mdpi.com As previously mentioned, substituting the piperidine nitrogen with either a benzyl or a phenylethyl group was found to be compatible with high antifungal activity. However, the most significant gains in potency were achieved by modifying the 4-amino group. The introduction of an n-dodecyl chain at this position led to a remarkable increase in antifungal efficacy, suggesting that a long, lipophilic chain is crucial for the mechanism of action, which is believed to involve the disruption of fungal ergosterol (B1671047) biosynthesis. mdpi.com

The following interactive table illustrates the effect of site-specific modifications on the antifungal activity of 4-aminopiperidine derivatives against various fungal strains.

| Compound | N1-Substituent | 4-Amino Substituent | MIC (µg/mL) against C. albicans | MIC (µg/mL) against A. fumigatus |

| 2a | Benzyl | 4-tert-butylbenzyl | >16 | >16 |

| 2b | Benzyl | n-Dodecyl | 1-4 | 2-4 |

| 3b | Phenylethyl | n-Dodecyl | 1-4 | 2-4 |

This table is based on findings from a study on 4-aminopiperidine derivatives as antifungal agents. mdpi.com

Similarly, in the pursuit of new anti-tuberculosis agents, a study on piperidinol analogs demonstrated the importance of substitutions at the N1 and C4 positions of the piperidine ring. nih.gov The initial hit compound was optimized by introducing various substituents, leading to derivatives with improved anti-tuberculosis activity. This work underscores the principle that even subtle changes to the periphery of the core scaffold can have a profound impact on biological activity. nih.gov

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods play a pivotal role in accelerating the identification and optimization of lead compounds. For piperidine derivatives, including those related to this compound, techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are widely employed to understand and predict SAR. arabjchem.orgresearchgate.netnih.govnih.gov

3D-QSAR studies, which include methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties of molecules with their biological activities. nih.govresearchgate.net For instance, a study on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors successfully used a Topomer CoMFA model to elucidate the relationship between the chemical structures and their inhibitory efficacy. arabjchem.org This model, validated by artificial neural network analysis, was then used to design new compounds with potentially higher inhibitory activity. arabjchem.org

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This allows researchers to visualize the interactions between the ligand and the active site of the protein, providing insights into the molecular basis of its activity. For example, in a study of furan-pyrazole piperidine derivatives, molecular docking was used to understand their binding to the Akt1 enzyme. nih.gov Such studies can explain why certain substituents enhance activity while others diminish it, guiding the rational design of more potent and selective inhibitors.

While specific computational studies on this compound itself are not extensively reported in the provided context, the successful application of these methods to a wide range of other piperidine-containing compounds demonstrates their immense value. arabjchem.orgresearchgate.netnih.gov These computational approaches enable the rapid screening of virtual libraries of compounds, the prioritization of synthetic targets, and the generation of hypotheses about the key interactions driving biological activity, thereby streamlining the drug discovery process.

Emerging Methodologies and Future Research Directions

Integration of High-Throughput Screening in Scaffold Optimization

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of a large number of compounds. In the context of the (3R,4R)-4-(aminomethyl)piperidin-3-ol scaffold, HTS can be instrumental in identifying derivatives with enhanced potency and selectivity for specific biological targets. An HTS campaign could involve screening a library of analogs against a panel of receptors, enzymes, or cell-based assays. For instance, a campaign was successfully used to identify potential small molecule agonists for the RXFP3/4 receptors from a library of over 32,000 compounds. mdpi.com This process, guided by initial hits, allows for the systematic exploration of the chemical space around the core scaffold.

The introduction of chiral piperidine (B6355638) scaffolds into small molecules has been shown to be a promising strategy for enriching molecule libraries to combat various diseases. researchgate.net By creating a diverse library of derivatives of this compound and subjecting them to HTS, researchers can efficiently identify structure-activity relationships (SAR) and optimize the scaffold for desired biological effects.

Table 1: Illustrative High-Throughput Screening Cascade for Scaffold Optimization

| Screening Stage | Objective | Methodology | Example Hit Criteria |

| Primary Screen | Identify initial hits from a large compound library. | Single-concentration assay (e.g., fluorescence, luminescence). | >50% inhibition or activation. |

| Secondary Screen | Confirm activity and determine potency of primary hits. | Dose-response assays to determine EC50/IC50 values. | EC50/IC50 < 10 µM. |

| Selectivity Screen | Assess activity against related targets to determine specificity. | Counter-screening against a panel of related receptors or enzymes. | >10-fold selectivity for the primary target. |

| Lead Optimization | Further refine the chemical structure to improve potency, selectivity, and ADME properties. | Iterative chemical synthesis and biological testing. | Improved potency, reduced off-target effects, favorable pharmacokinetic profile. |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization (e.g., X-ray Diffraction)

A precise understanding of the three-dimensional structure of this compound and its derivatives is crucial for rational drug design. Advanced spectroscopic and diffraction techniques are indispensable for this purpose. Single-crystal X-ray diffraction, for example, can provide unambiguous determination of the relative and absolute stereochemistry of chiral centers. This technique has been used to confirm the relative stereochemistry of cis-piperidines by analyzing the N-tosyl derivative. nih.gov

In a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, X-ray diffraction analysis revealed that the piperidine ring adopts a chair conformation. nih.gov Such detailed structural information for this compound would be invaluable for understanding its conformational preferences and how it interacts with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like 2D-NMR (COSY, HSQC, HMBC, NOESY), can provide detailed information about the connectivity and spatial proximity of atoms within the molecule in solution.

Table 2: Spectroscopic and Diffraction Techniques for Structural Elucidation

| Technique | Information Obtained | Application to this compound |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry. | Confirmation of the (3R,4R) configuration and determination of the solid-state conformation. |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, chemical environment of nuclei, and spatial proximity of atoms. | Elucidation of the solution-state structure and conformational dynamics. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirmation of the hydroxyl and amino groups. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determination of the molecular formula and structural fragments. |

Continuous Flow Synthesis and Green Chemistry Principles in Production

The adoption of continuous flow synthesis and green chemistry principles is becoming increasingly important in pharmaceutical manufacturing. nih.gov Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.com A continuous flow protocol has been developed for the rapid and scalable synthesis of α-chiral piperidines, yielding various functionalized piperidines in high yields and diastereoselectivities within minutes. acs.org The synthesis of piperidine derivatives through electroreductive cyclization in a flow microreactor has also been demonstrated to be efficient. researchgate.net

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govfigshare.com For the production of this compound, this could involve the use of renewable starting materials, safer solvents, and catalytic reactions to minimize waste. For example, a novel one-pot approach for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) has been reported. rsc.org Another approach describes the synthesis of piperidines from furfural, a bio-based platform chemical. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging due to safety and heat transfer issues. | More straightforward and safer to scale up. acs.org |

| Reaction Time | Can be lengthy, from hours to days. | Significantly reduced, often to minutes. acs.org |

| Safety | Handling of hazardous reagents and exothermic reactions can be risky on a large scale. | Improved safety due to small reaction volumes and better control over reaction parameters. nih.gov |

| Process Control | More difficult to control temperature and mixing homogeneity. | Precise control over temperature, pressure, and mixing. mdpi.com |

| Efficiency | May have lower yields and produce more byproducts. | Often results in higher yields and purities. researchgate.net |

Future Prospects for Novel Derivatization and Scaffold Functionalization

The aminomethyl and hydroxyl groups of this compound provide versatile handles for novel derivatization and scaffold functionalization. These modifications can be used to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. The development of methods for the functionalization of scaffolds is an active area of research. nih.gov

Future research could explore a variety of derivatization strategies, such as:

N-alkylation or N-arylation of the piperidine nitrogen or the primary amine to introduce diverse substituents.

Acylation of the primary amine to form amides, or of the hydroxyl group to form esters.

Coupling reactions to attach more complex moieties to the scaffold.

Bioactive molecule conjugation to create targeted drug delivery systems.

The functionalization of biomaterials with DNA scaffolds has been shown to enable efficient and tunable protein loading for modulating immune cell responses. nih.gov Similarly, the this compound scaffold could be functionalized to interact with specific biological systems in a controlled manner. A review of recent advances in the synthesis of piperidine derivatives highlights a wide range of intra- and intermolecular reactions that can be employed for their formation and functionalization. mdpi.com

Computational Design of Conformationally Rigid Scaffolds

Computational ligand-based drug design (LBDD) is a powerful tool for accelerating drug discovery by elucidating structure-activity relationships. nih.gov By understanding the conformational preferences of the this compound scaffold, researchers can design more rigid analogs that are pre-organized for optimal binding to a biological target. This can lead to increased potency and selectivity.

The synthesis of conformationally restricted piperidine nucleosides has been reported as a strategy to mimic the bioactive conformation of known drugs. mdpi.com Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to predict the low-energy conformations of the piperidine ring and its substituents. This information can then guide the design of new derivatives with specific conformational constraints. The exploration of the 3D fragment chemical space of piperidines has shown that simple modifications can lead to significant changes in 3D shape, which can be exploited in fragment-based drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R,4R)-4-(aminomethyl)piperidin-3-ol, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves asymmetric strategies to achieve the desired (3R,4R) configuration. Key methods include:

- Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., (R)-pyrrolidine derivatives) to preserve stereochemistry .

- Catalytic Asymmetric Hydrogenation : Using rhodium or palladium catalysts with chiral ligands to reduce imine intermediates, achieving high diastereoselectivity (>90% de) .

- Schiff Base Formation : Reacting aldehydes with amino alcohols under mild acidic conditions, followed by stereoselective reduction (e.g., NaBH₄ or LiAlH₄) .

- Critical Considerations : Impurities in starting materials or incomplete reduction can lead to by-products. Purity is verified via HPLC and chiral column chromatography .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal analysis .

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to infer spatial relationships between protons .

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak® IA or IB, with retention times compared to standards .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₆H₁₄N₂O) and isotopic patterns.

- FT-IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -NH₂ at ~3350 cm⁻¹) .

- Polarimetry : Measures specific optical rotation ([α]D) to verify enantiomeric purity .

Advanced Research Questions

Q. What strategies are effective for separating this compound from its enantiomers or diastereomers?

- Methodological Answer :

- Dynamic Kinetic Resolution : Using enzymes (e.g., lipases) or transition-metal catalysts to selectively convert one enantiomer .

- Diastereomeric Salt Formation : Reacting with chiral acids (e.g., tartaric acid) to precipitate one form .

- Simulated Moving Bed (SMB) Chromatography : Industrial-scale separation with high throughput and solvent efficiency .

Q. What methodologies are used to investigate the pharmacological targets of this compound in neurological disorders?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled ligands) to measure affinity for GABAₐ or NMDA receptors .

- Molecular Dynamics Simulations : Modeling interactions with ion channels to predict binding modes and residence times .

- In Vivo Behavioral Studies : Rodent models (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Exposing the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC to quantify degradation products .

- Accelerated Stability Testing : Storing at 40°C/75% RH for 6 months to predict shelf life.

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen atmosphere .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Meta-Analysis of Literature : Comparing assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources .

- Reproducibility Studies : Replicating experiments with standardized reagents and positive controls.

- Impurity Profiling : Using LC-MS to detect trace by-products (e.g., oxidation derivatives) that may interfere with bioassays .

Q. How is computational modeling applied to optimize the synthesis or activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculating transition-state energies to predict reaction pathways and stereoselectivity .

- Quantitative Structure-Activity Relationship (QSAR) : Corstituting substituent effects (e.g., -NH₂ vs. -OH) with biological potency .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys to propose novel routes using available precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.